6-Amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as amino, hydroxyl, methoxy, and cyano groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route may include:
Condensation Reaction: Starting with the condensation of 2-hydroxybenzaldehyde and 4-methoxyphenylhydrazine to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization with malononitrile in the presence of a base such as piperidine to form the dihydropyrano[2,3-c]pyrazole core.
Functional Group Introduction: Subsequent reactions introduce the amino and cyano groups under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.
Bases and Acids: For facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent due to its diverse biological activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE: Lacks the amino group, which may affect its reactivity and biological activity.
6-AMINO-4-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL METHYL: Substituted with a methyl group instead of a cyano group, leading to different chemical properties.
Uniqueness
The presence of the amino, hydroxyl, methoxy, and cyano groups in 6-AMINO-4-(2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups contribute to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C20H16N4O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H16N4O3/c1-26-12-8-6-11(7-9-12)18-17-16(13-4-2-3-5-15(13)25)14(10-21)19(22)27-20(17)24-23-18/h2-9,16,25H,22H2,1H3,(H,23,24) |
InChI Key |
XGJFDDHKNKSPIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4O |
Origin of Product |
United States |
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